Bunitrolol Hydrochloride

Description

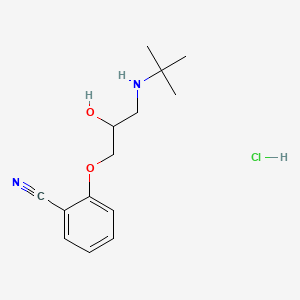

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWESHPIMRNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945768 | |

| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29876-08-2, 23093-74-5 | |

| Record name | Bunitrolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stresson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUNITROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bunitrolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bunitrolol (B1668052) Hydrochloride is a pharmacologically complex agent primarily classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] Its mechanism of action is distinguished by two key features: competitive, selective antagonism of β1-adrenergic receptors and a significant degree of intrinsic sympathomimetic activity (ISA), also referred to as partial agonism.[3][4][5] This unique combination allows Bunitrolol to modulate the sympathetic nervous system's effects on the cardiovascular system, reducing cardiac workload while mitigating some of the pronounced cardiodepressive effects seen with non-ISA beta-blockers.[6] Additionally, studies have revealed interactions with serotonergic and, to a lesser extent, alpha-adrenergic receptors, which may contribute to its overall pharmacological profile. This document provides a detailed examination of these mechanisms, supported by quantitative binding data, experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanism: Beta-Adrenergic Receptor Antagonism

The primary therapeutic effects of Bunitrolol stem from its ability to antagonize beta-adrenergic receptors (β-ARs), which are key components of the sympathetic nervous system.[7]

2.1 The Beta-Adrenergic Signaling Cascade Under normal physiological conditions, catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) bind to β-ARs, which are G-protein coupled receptors (GPCRs).[7] This binding event activates the associated stimulatory G-protein (Gs). The activated Gs-protein, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[8] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous intracellular proteins.[9] In cardiac myocytes, this cascade leads to increased heart rate (chronotropy), contractility (inotropy), conduction velocity (dromotropy), and rate of relaxation (lusitropy).[8]

2.2 Bunitrolol's Antagonistic Action Bunitrolol Hydrochloride acts as a competitive antagonist at these receptors. It binds to the β-adrenoceptor, thereby preventing endogenous catecholamines from binding and initiating the downstream signaling cascade.[2][8] This blockade of sympathetic stimulation on the heart is the principal mechanism behind its efficacy in treating conditions like angina and hypertension, as it reduces myocardial oxygen demand.[8][10]

Figure 1. Bunitrolol blocks the canonical β-adrenergic signaling pathway.

Receptor Selectivity and Binding Affinity

While classified as a beta-blocker, Bunitrolol exhibits a notable preference for the β1 subtype over the β2 subtype, making it a β1-selective antagonist.[3] β1-receptors are predominantly located in cardiac tissue, whereas β2-receptors are abundant in the smooth muscle of the bronchi and blood vessels.[2] This selectivity is quantified by its inhibition constants (Ki), which measure the concentration of the drug required to occupy 50% of the receptors.

Data Presentation

The following table summarizes the quantitative binding affinity data for Bunitrolol at various receptors, as determined by radioligand binding assays.[3]

| Receptor | Radioligand / Method | Tissue Source (Rat) | Inhibition Constant (Ki) [nM] |

| β1-Adrenoceptor | ¹²⁵I-ICYP (Displacement) | Brain | 0.53 ± 0.20 |

| β1-Adrenoceptor | ³H-CGP12177 (Displacement) | Heart | 2.01 ± 0.38 |

| β2-Adrenoceptor | ¹²⁵I-ICYP (Displacement) | Brain | 2.37 ± 0.78 |

| β2-Adrenoceptor | ³H-CGP12177 (Displacement) | Heart | 12.67 ± 6.54 |

| 5-HT1B Receptor | ¹²⁵I-ICYP (in presence of Metoprolol) | Brain | 10.54 ± 5.92 |

Table 1: this compound Binding Affinities. Data sourced from Tsuchihashi et al., 1989.[3]

The lower Ki values for the β1-adrenoceptor compared to the β2-adrenoceptor confirm its β1-selective profile.[3]

Secondary Mechanisms of Action

Beyond simple antagonism, Bunitrolol's pharmacology is nuanced by its partial agonist activity and interactions with other receptor systems.

4.1 Intrinsic Sympathomimetic Activity (ISA) Bunitrolol is a partial agonist, a property also known as Intrinsic Sympathomimetic Activity (ISA).[4][6] Unlike a pure antagonist which only blocks the receptor, a partial agonist can provide a low level of receptor stimulation while simultaneously blocking the binding of more potent endogenous agonists like epinephrine.[6][11] The clinical significance of ISA is that it can lead to less resting bradycardia and a smaller reduction in resting cardiac output compared to beta-blockers lacking this property.[6] This is particularly relevant in patients who may not tolerate the strong cardiodepressive effects of other beta-blockers.[5]

Figure 2. Logical relationship of full agonists, partial agonists (ISA), and antagonists.

4.2 Serotonin (B10506) (5-HT1B) Receptor Interaction As shown in Table 1, Bunitrolol demonstrates a notable affinity for the serotonin 5-HT1B receptor, with a Ki value of 10.54 nM.[3] While its primary clinical effects are attributed to beta-blockade, this interaction suggests a potential for modulating serotonergic pathways, although the clinical implications of this specific binding are not fully elucidated.

4.3 Alpha-1 Adrenergic Blockade Some evidence suggests that Bunitrolol may have a minor alpha-1 blocking action.[12] This effect is considered secondary to its primary beta-blocking activity but could contribute to vasodilation and its overall antihypertensive effect.[12]

Detailed Experimental Protocols

The quantitative data central to understanding Bunitrolol's mechanism were derived from specific experimental procedures, primarily radioligand binding assays.

5.1 Protocol: Radioligand Competition Binding Assay This protocol outlines the methodology used to determine the binding affinity (Ki) of Bunitrolol for β1 and β2-adrenergic receptors.[3]

Objective: To determine the inhibition constant (Ki) of Bunitrolol by measuring its ability to displace a specific radioligand from its receptor.

Materials:

-

Tissue Preparations: Membranes prepared from rat heart (rich in β1) and lung (rich in β2).

-

Radioligands: ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) or ³H-CGP12177 (a hydrophilic radioligand).

-

Competitor: this compound at varying concentrations.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat heart and lung tissue in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The final pellet is washed and resuspended in the assay buffer.

-

Incubation: In a series of assay tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., ¹²⁵I-ICYP), and a range of concentrations of the unlabeled competitor, Bunitrolol.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter. This step separates the receptor-bound radioligand (retained on the filter) from the free, unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into vials with scintillation fluid and measure the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioactivity against the concentration of Bunitrolol. This generates a displacement curve. The IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Figure 3. General workflow for a radioligand competition binding assay.

Conclusion

The mechanism of action of this compound is multifaceted. It is primarily a competitive, β1-selective adrenoceptor antagonist that effectively blocks the cardiac effects of the sympathetic nervous system. This primary action is critically modulated by its partial agonist activity (ISA), which allows for a degree of baseline sympathetic tone, potentially improving its tolerability profile. Furthermore, its documented affinity for 5-HT1B receptors and minor alpha-1 blocking properties add layers of complexity that warrant further investigation. This detailed pharmacological profile makes Bunitrolol a distinctive agent within the broader class of beta-blockers.

References

- 1. (+-)-Bunitrolol | C14H20N2O2 | CID 2473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta blocker - Wikipedia [en.wikipedia.org]

- 3. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A double blind cross-over comparison of bunitrolol and placebo in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 12. (Open Access) Effects of bunitrolol on adrenergic and serotonergic receptors. (1987) | Hiroshi Tsuchihashi | 8 Citations [scispace.com]

Bunitrolol Hydrochloride: A Technical Guide to its Beta-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Bunitrolol (B1668052) Hydrochloride for beta-adrenergic receptors. Bunitrolol is a non-selective beta-adrenergic antagonist, and understanding its interaction with β1 and β2 subtypes is crucial for its pharmacological profiling and therapeutic application. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for their determination, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of Bunitrolol Hydrochloride for β1 and β2 adrenergic receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.

| Ligand | Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |

| Bunitrolol | β1-adrenergic | Rat Brain/Heart | 125I-iodocyanopindolol (ICYP) or 3H-CGP12177 | 0.42 ± 0.16 to 2.01 ± 0.38 | [1] |

| Bunitrolol | β2-adrenergic | Rat Brain/Lung | 125I-iodocyanopindolol (ICYP) or 3H-CGP12177 | 2.37 ± 0.78 to 12.67 ± 6.54 | [1] |

Table 1: Binding Affinity of this compound for Beta-Adrenergic Receptors. The data indicates that bunitrolol is a potent antagonist at both β1 and β2 receptors, with a degree of selectivity for the β1 subtype.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. The following protocol is a representative example based on methodologies described for beta-adrenergic receptor binding studies.[1]

1. Membrane Preparation:

-

Tissues: Rat brain, heart, and lung tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

Washing: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

-

Reaction Mixture: A fixed concentration of a radioligand with high affinity for beta-adrenergic receptors (e.g., 125I-iodocyanopindolol) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The incubation is carried out in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

3. Data Analysis:

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

This compound, as a beta-adrenergic antagonist, blocks the downstream signaling cascade typically initiated by the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.

Mechanism of Action:

-

Receptor Blockade: Bunitrolol competitively binds to the β1 and β2 adrenergic receptors, preventing the binding of agonists.

-

Inhibition of Gs Protein Activation: This blockade prevents the conformational change in the receptor that is necessary for the activation of the associated Gs protein.

-

Suppression of Downstream Signaling: Consequently, the entire downstream signaling cascade is inhibited. This includes the inhibition of adenylyl cyclase activity, leading to reduced production of the second messenger cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) and the phosphorylation of its various downstream targets are also prevented.

This technical guide provides a foundational understanding of this compound's interaction with beta-adrenergic receptors. The presented data and protocols are essential for researchers and professionals involved in the development and characterization of beta-blockers.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of Bunitrolol (B1668052) Hydrochloride

Introduction

Bunitrolol Hydrochloride is an orally active, non-selective beta-adrenergic antagonist.[1][2][3] It is primarily recognized for its high affinity for β-adrenergic receptors, leading to its use in cardiovascular research, particularly in studies related to hypertension and angina pectoris.[1][2] In addition to its significant β-receptor antagonist activity, Bunitrolol also exhibits weak α1-blocking activity.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of Bunitrolol, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Pharmacological Profile and Mechanism of Action

Bunitrolol's primary mechanism of action is the competitive antagonism of β-adrenergic receptors (β-ARs).[4] These receptors, which are G protein-coupled receptors, are typically activated by catecholamines like epinephrine (B1671497) and norepinephrine.[4][5] Upon stimulation, β-ARs, particularly the β1 subtype prevalent in the heart, activate a downstream signaling cascade involving adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent physiological effects like increased heart rate and contractility.[4][5]

By blocking these receptors, Bunitrolol inhibits the normal sympathetic actions mediated by epinephrine and norepinephrine, thereby reducing heart rate and myocardial oxygen demand.[4] In vitro studies have established that Bunitrolol is a β1-selective antagonist, showing a higher affinity for β1-adrenoceptors compared to β2-adrenoceptors.[6] Furthermore, it has been shown to interact with 5HT1B serotonergic receptors.[6]

Data Presentation: Binding Affinities

The binding affinity of this compound for various receptors has been quantified using radioligand binding assays. The inhibition constants (Ki) provide a measure of the drug's potency at these specific receptor sites.

| Receptor Subtype | Radioligand | Tissue Preparation | Ki Value (nM) | Reference |

| β1-Adrenergic | 125I-ICYP or 3H-CGP12177 | Rat Brain | 0.53 ± 0.20 | [6] |

| β1-Adrenergic | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [6] |

| β1-Adrenergic | 125I-ICYP | Rat Lung/Brain | 0.42 ± 0.16 | [6] |

| β2-Adrenergic | 125I-ICYP or 3H-CGP12177 | Rat Brain | 2.37 ± 0.78 | [6] |

| β2-Adrenergic | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [6] |

| β2-Adrenergic | 125I-ICYP | Rat Lung/Brain | 3.55 ± 1.61 | [6] |

| 5HT1B Serotonergic | 125I-ICYP | Rat Brain | 10.54 ± 5.92 | [6] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7][8] Competitive binding assays, as were used to characterize Bunitrolol, measure the ability of an unlabeled test compound (Bunitrolol) to displace a radiolabeled ligand from the target receptor.[7]

Objective: To determine the inhibition constant (Ki) of Bunitrolol for β1- and β2-adrenergic receptors and 5HT1B receptors.

Materials:

-

Radioligands: 125I-iodocyanopindolol (125I-ICYP) or 3H-CGP12177.[6]

-

Test Compound: this compound.

-

Tissue Preparations: Membranes from rat brain, heart, and/or lung.[6]

-

Apparatus: Filtration system, scintillation counter.[9]

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain, heart, lung) in an appropriate buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.

-

Resuspend the final pellet in a binding buffer to a specific protein concentration.

-

-

Competitive Binding Incubation:

-

In assay tubes, combine the membrane preparation with a fixed concentration of the radioligand (e.g., 125I-ICYP).

-

Add increasing concentrations of unlabeled Bunitrolol.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound and free radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Bunitrolol concentration to generate a displacement curve.

-

Determine the IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Alternatively, Scatchard plot analysis can be used to determine receptor density (Bmax) and ligand affinity (Kd).[10]

-

Functional Assay: Adenylyl Cyclase Activity

As a β-adrenergic antagonist, Bunitrolol is expected to inhibit the agonist-stimulated activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[11][12]

Objective: To measure the inhibitory effect of Bunitrolol on agonist-stimulated adenylyl cyclase activity in a membrane preparation.

Materials:

-

Membrane Preparation: From a cell line or tissue expressing β-adrenergic receptors.

-

β-Adrenergic Agonist: e.g., Isoproterenol.

-

Test Compound: this compound.

-

Reagents: ATP (including [α-32P]ATP for radioactive assays), GTP, phosphodiesterase inhibitor (e.g., theophylline), magnesium chloride.[11][13]

-

Apparatus: Chromatography columns (for radioactive assays) or fluorometer/spectrophotometer for non-radioactive methods.[11][14][15]

Methodology:

-

Pre-incubation:

-

Pre-incubate the membrane preparation with various concentrations of Bunitrolol or vehicle for a defined period (e.g., 15 minutes) at 30°C or 37°C.[14]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a reaction mixture containing buffer, ATP (spiked with [α-32P]ATP), GTP, MgCl2, a phosphodiesterase inhibitor, and a β-adrenergic agonist (e.g., Isoproterenol) to stimulate the enzyme.

-

-

Reaction Incubation:

-

Reaction Termination:

-

Stop the reaction, typically by adding a stop solution (e.g., containing SDS or by boiling).

-

-

cAMP Separation and Quantification:

-

Radioactive Method: Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography (e.g., Dowex and Alumina columns).[14] Quantify the [32P]cAMP using a scintillation counter.

-

Non-Radioactive Methods: Utilize fluorometric or spectrophotometric assays that measure cAMP through enzymatic coupling or competitive immunoassays.[11][15]

-

-

Data Analysis:

-

Calculate the rate of cAMP production (pmol/min/mg protein).

-

Plot the adenylyl cyclase activity against the concentration of Bunitrolol to determine its inhibitory effect and calculate an IC50 value.

-

Mandatory Visualizations

Caption: Bunitrolol blocks the β-adrenergic signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bunitrolol - Wikipedia [en.wikipedia.org]

- 4. Beta blocker - Wikipedia [en.wikipedia.org]

- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 6. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 10. biophysics-reports.org [biophysics-reports.org]

- 11. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the turn-off reaction for the hormone-activated adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Early Preclinical Studies of Bunitrolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data on Bunitrolol (B1668052) Hydrochloride, a beta-adrenergic blocking agent. The information is compiled from various in vitro and in vivo studies to support further research and development of this compound.

Pharmacodynamics

Bunitrolol Hydrochloride is a beta-adrenergic antagonist with a notable characteristic of being β1-selective.[1] Its primary mechanism of action involves the competitive blockade of β-adrenergic receptors, leading to the inhibition of the effects of catecholamines like epinephrine (B1671497) and norepinephrine. This action results in a reduction of heart rate, myocardial contractility, and blood pressure. Furthermore, preclinical evidence suggests that Bunitrolol possesses intrinsic sympathomimetic activity (ISA) and exhibits antiarrhythmic properties.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the affinity of Bunitrolol for various adrenergic receptors. These studies, primarily conducted in rat tissues, have provided quantitative measures of its binding potential.

Table 1: this compound Receptor Binding Affinity (Ki) in Rat Tissues [1]

| Receptor Subtype | Tissue | Radioligand | Ki (nM) |

| β1-adrenergic | Brain | ¹²⁵I-ICYP | 0.53 ± 0.20 |

| β2-adrenergic | Brain | ¹²⁵I-ICYP | 2.37 ± 0.78 |

| β1-adrenergic | Heart | ³H-CGP12177 | 2.01 ± 0.38 |

| β2-adrenergic | Heart | ³H-CGP12177 | 12.67 ± 6.54 |

| 5HT1B | Brain | ¹²⁵I-ICYP | 10.54 ± 5.92 |

Data presented as mean ± SD.

-

Tissues: Brain, heart, and lungs were sourced from male Wistar rats.

-

Tissue Preparation: The tissues were homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparations were resuspended in the assay buffer.

-

Radioligands:

-

¹²⁵I-Iodocyanopindolol (¹²⁵I-ICYP) was utilized for the characterization of β1 and β2-adrenergic receptors in the brain.

-

³H-CGP12177 was employed for the assessment of β1 and β2-adrenergic receptors in the heart.

-

¹²⁵I-ICYP in the presence of 30 µM l-metoprolol was used to specifically label 5HT1B receptors in the rat brain.

-

-

Assay Conditions:

-

Competition Binding: Membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of Bunitrolol.

-

Incubation: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligands were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma or beta counter.

-

-

Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values (concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Diagram 1: Radioligand Binding Assay Workflow

A flowchart illustrating the key steps in the radioligand binding assay.

Intrinsic Sympathomimetic Activity (ISA)

Preclinical studies have indicated that Bunitrolol possesses intrinsic sympathomimetic activity (ISA). This means that in addition to blocking the effects of catecholamines, it can also cause a partial activation of β-adrenergic receptors. This property may contribute to its overall pharmacological profile, potentially leading to less pronounced bradycardia at rest compared to β-blockers without ISA.

Antiarrhythmic Activity

Early preclinical investigations have suggested that Bunitrolol has antiarrhythmic properties. This activity is likely a consequence of its β-blocking effects, which can suppress adrenergically mediated arrhythmias.

Pharmacokinetics

The metabolic fate of Bunitrolol has been investigated in vitro, providing insights into its biotransformation.

Metabolism

In vitro studies using liver microsomes from rabbits and rats have shown that Bunitrolol undergoes 4-hydroxylation. There are notable species and sex differences in the rate of this metabolic pathway. The kinetics of 4-hydroxylation appear to be biphasic, suggesting the involvement of both high-Km and low-Km enzyme systems.

Table 2: In Vitro Metabolism of Bunitrolol (4-Hydroxylation) in Rabbit Liver Microsomes

| Enantiomer | Km (µM) - Low Km system | Vmax (pmol/min/mg protein) - Low Km system |

| (+)-Bunitrolol | - | - |

| (-)-Bunitrolol | - | - |

Specific quantitative data for Km and Vmax were not available in the reviewed literature.

-

Microsome Preparation: Liver microsomes were prepared from male and female rabbits and rats.

-

Incubation: Racemic Bunitrolol or its individual enantiomers were incubated with the liver microsomes in the presence of an NADPH-generating system to initiate the metabolic reaction.

-

Analysis: The formation of the 4-hydroxybunitrolol metabolite was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Kinetic Analysis: Michaelis-Menten kinetics were applied to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for the 4-hydroxylation reaction.

Diagram 2: Bunitrolol Metabolism Pathway

References

Pharmacological Profile of Bunitrolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol (B1668052) is a beta-adrenergic antagonist with a notable pharmacological profile characterized by its selectivity for β1-adrenergic receptors and intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of the available data on Bunitrolol, covering its mechanism of action, pharmacokinetics, pharmacodynamics, and chemical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. While extensive data on some aspects of Bunitrolol's pharmacology are available, specific quantitative pharmacokinetic and functional pharmacodynamic parameters remain limited in publicly accessible literature.

Mechanism of Action

Bunitrolol is a competitive antagonist of beta-adrenergic receptors, with a preferential affinity for the β1 subtype, which are predominantly located in cardiac tissue. By blocking these receptors, Bunitrolol inhibits the effects of catecholamines such as norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect)[1]. This action decreases myocardial oxygen demand, which is the basis for its therapeutic use in conditions like angina pectoris[1].

Furthermore, Bunitrolol possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a partial agonist effect at the β-adrenergic receptor[1]. This property may result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA[2]. The clinical significance of ISA is a subject of ongoing discussion, but it is thought to potentially minimize certain side effects associated with beta-blockade, such as bradycardia[3].

Pharmacodynamics

The pharmacodynamic properties of Bunitrolol have been characterized primarily through receptor binding assays and in vivo hemodynamic studies.

Receptor Binding Affinity

Radioligand binding studies have been conducted to determine the affinity of Bunitrolol for β1 and β2-adrenergic receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| β1 | 125I-ICYP | Rat Brain | 0.53 ± 0.20 | [4] |

| β2 | 125I-ICYP | Rat Brain | 2.37 ± 0.78 | [4] |

| β1 | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [4] |

| β2 | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [4] |

Note: IC50/EC50 values for functional assays such as adenylyl cyclase inhibition or physiological responses were not available in the reviewed literature.

Hemodynamic Effects

Clinical and preclinical studies have demonstrated the hemodynamic effects of Bunitrolol. In hypertensive patients, chronic administration of Bunitrolol (30-240 mg daily) resulted in a minor decrease in resting heart rate (8%) but a significant reduction in maximal exercise heart rate (25%). This was compensated by an increase in stroke index, with no significant change in maximal cardiac index[5]. In patients with ischemic heart disease, Bunitrolol has been shown to improve exercise capacity[2].

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for Bunitrolol, such as bioavailability, volume of distribution, clearance, and plasma protein binding, are not extensively reported in the available literature. However, general characteristics can be inferred from studies on its metabolism and excretion.

Metabolism

The metabolism of Bunitrolol in humans is primarily mediated by the cytochrome P450 enzyme system in the liver. Studies using human CYP isoforms have identified CYP2D6 and CYP1A2 as the main enzymes responsible for the 4-hydroxylation of Bunitrolol. At low substrate concentrations, CYP2D6 appears to be the predominant isozyme[6].

Excretion

Following oral administration, Bunitrolol and its metabolites are excreted. One identified metabolite is p-hydroxybunitrolol[7]. The route and extent of excretion (renal vs. fecal) of the parent drug and its metabolites have not been fully quantified in the available literature.

Note: Specific values for half-life, bioavailability, volume of distribution, and protein binding are not available in the reviewed literature.

Chemical Synthesis

A common synthetic route for Bunitrolol involves the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) in the presence of a base, followed by the addition of tert-butylamine (B42293) to the resulting epoxide[4]. Chemoenzymatic methods have also been developed to produce enantiomerically enriched forms of Bunitrolol[7][8].

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound like Bunitrolol to beta-adrenergic receptors.

Detailed Steps:

-

Membrane Preparation: Homogenize tissue (e.g., rat heart or brain) in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors[8][9][10]. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., 125I-iodocyanopindolol or 3H-CGP12177) and varying concentrations of unlabeled Bunitrolol[4][11].

-

Separation: Terminate the incubation by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand[9][10].

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter[9].

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Bunitrolol to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation[9].

Assessment of Intrinsic Sympathomimetic Activity (ISA) (In Vivo Model)

This protocol describes a general method to assess the ISA of a beta-blocker in an animal model.

Detailed Steps:

-

Animal Model: Use a suitable animal model, such as a pithed rat, where the central nervous system's influence on the cardiovascular system is removed[12].

-

Instrumentation: Catheterize the animal for drug administration and continuous monitoring of heart rate and blood pressure.

-

Baseline Measurement: Record stable baseline hemodynamic parameters.

-

Drug Administration: Administer increasing doses of Bunitrolol intravenously.

-

Data Recording and Analysis: Record the changes in heart rate and blood pressure at each dose. An increase in these parameters in the absence of sympathetic tone indicates intrinsic sympathomimetic activity[3][12].

Clinical Considerations

Bunitrolol has been investigated for the treatment of angina pectoris and hypertension. In patients with stable angina, Bunitrolol has been shown to improve work capacity[2].

Adverse Effects

Specific adverse effect data for Bunitrolol is limited. However, as a beta-blocker, it can be expected to share common side effects of this class, which may include fatigue, dizziness, bradycardia, and hypotension[5]. Due to its β1-selectivity, it may have a lower risk of bronchoconstriction compared to non-selective beta-blockers.

Signaling Pathway

Bunitrolol, as a beta-blocker, modulates the beta-adrenergic signaling pathway. The following diagram illustrates the canonical Gs-protein coupled signaling cascade that is inhibited by Bunitrolol.

Conclusion

Bunitrolol is a β1-selective beta-blocker with intrinsic sympathomimetic activity. Its pharmacological profile suggests potential therapeutic benefits in cardiovascular diseases such as angina and hypertension. While its receptor binding affinities and some hemodynamic effects are documented, a comprehensive understanding of its quantitative pharmacokinetic and functional pharmacodynamic properties is hampered by the limited availability of public data. Further research to elucidate these aspects would be valuable for a complete characterization of this compound. This guide serves as a summary of the currently accessible information and a foundation for future investigations.

References

- 1. [Experimental studies of the specificity and aspecificity of a beta-adrenolytic agent, bunitrolol (Kö 1366)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of bunitrolol on heart rate, metabolic parameters during physical exercise, and performance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bunitrolol - Wikipedia [en.wikipedia.org]

- 5. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative metabolism of bunitrolol by complementary DNA-expressed human cytochrome P450 isozymes in a human hepatoma cell line (Hep G2) using recombinant vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunitrolol Hydrochloride molecular formula and weight

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a concise technical summary of Bunitrolol Hydrochloride, focusing on its molecular formula and weight.

Physicochemical Data Summary

The following table outlines the key molecular identifiers for this compound, facilitating straightforward data comparison and integration into research workflows.

| Property | Value |

| Molecular Formula | C₁₄H₂₁ClN₂O₂[1] |

| Molecular Weight | 284.78 g/mol [1][2][3][4][5] |

| Alternate Molecular Formula | C₁₄H₂₀N₂O₂.HCl[2][3][5][6] |

Note: The alternate molecular formula explicitly represents the hydrochloride salt.

Logical Relationship of Molecular Components

The relationship between the base compound, Bunitrolol, and its hydrochloride salt is fundamental to its chemical identity and formulation. The following diagram illustrates this simple but critical association.

References

Methodological & Application

Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Bunitrolol Hydrochloride

Application Note

Introduction

Bunitrolol (B1668052) hydrochloride is a non-selective beta-adrenergic blocker used in the management of hypertension and angina pectoris. Accurate and reliable analytical methods are crucial for the quality control of bunitrolol hydrochloride in both bulk drug and pharmaceutical dosage forms. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is developed based on established principles for the analysis of similar beta-blocker compounds and is suitable for routine quality control analysis.

Method Summary

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific column and HPLC system used.

| Parameter | Recommended Condition |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Phosphate (B84403) Buffer (pH adjusted) : Acetonitrile (B52724) (v/v) |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection | UV at an appropriate wavelength (e.g., 226 nm)[1][3] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient or controlled (e.g., 35 °C)[3] |

| Run Time | Approximately 10 minutes[3] |

Detailed Experimental Protocol

1.0. Objective

To develop and validate a precise, accurate, and stability-indicating RP-HPLC method for the quantitative determination of this compound in bulk and pharmaceutical formulations.

2.0. Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)

3.0. Instrumentation

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Chromatographic data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Sonicator

-

0.45 µm membrane filters

4.0. Preparation of Solutions

-

Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH ~4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution.[2] Adjust the pH to approximately 4.0 with orthophosphoric acid.[2]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

-

Standard Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[2] Dissolve and make up the volume with the mobile phase.

-

Working Standard Solution Preparation (e.g., 50 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a suitable concentration for analysis.[1]

5.0. Chromatographic Method

-

Column: C18 (250 mm x 4.6 mm, 5 µm)[1]

-

Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a common wavelength for similar compounds is around 226 nm).[1][3]

-

Injection Volume: 10 µL[1]

-

Column Temperature: Ambient or 35 °C[3]

-

Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (mobile phase), followed by the standard solution multiple times to check for system suitability. Once the system is suitable, inject the sample solutions.

6.0. System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. The acceptance criteria are typically:

-

Tailing Factor: Not more than 2.0

-

Theoretical Plates: Not less than 2000

-

Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%

7.0. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[1] This involves subjecting the drug to stress conditions such as:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for a specified time.[1]

-

Base Hydrolysis: 0.1 N NaOH at 60°C for a specified time.[1]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[1]

-

Thermal Degradation: Heating the solid drug at a high temperature (e.g., 80°C).[1]

-

Photolytic Degradation: Exposing the drug solution to UV light.[1]

The developed method should be able to separate the intact drug peak from any degradation products.

Visualizations

Caption: Experimental Workflow for HPLC Analysis.

Caption: Logical Relationship of Analytical Method Validation Parameters.

References

Application Note: Quantification of Bunitrolol Hydrochloride in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the quantitative analysis of Bunitrolol Hydrochloride in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Bunitrolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and other cardiovascular conditions. Accurate quantification of Bunitrolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust LC-MS/MS method for the determination of Bunitrolol in human plasma. The method utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and highly selective mass spectrometric detection.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Metoprolol-d7, Bisoprolol-d5, or other suitable stable isotope-labeled analogue)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile (B52724)

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Bunitrolol and the Internal Standard by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Bunitrolol stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) standards.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Bunitrolol from plasma samples.

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Analyte |

Note: The specific MRM transitions for Bunitrolol and the chosen internal standard need to be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained from validation studies of similar beta-blocker assays in plasma.[1][2][3]

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Calibration Model | Linear, weighted (1/x²) |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 50 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 85 - 115% | 85 - 115% |

| High QC | 400 | 85 - 115% | 85 - 115% |

Visualizations

Experimental Workflow

References

- 1. LC-MS/MS method for the determination of several drugs used in combined cardiovascular therapy in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]

- 3. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Protocol for Bunitrolol Hydrochloride in Rat Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunitrolol (B1668052) Hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. It is primarily investigated for its antihypertensive properties. This document provides detailed experimental protocols for the application of Bunitrolol Hydrochloride in rat models, focusing on its pharmacodynamic effects, receptor binding affinity, and toxicological assessment. The following protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derived from studies in rat models.

Table 1: Receptor Binding Affinity of Bunitrolol in Rat Tissues

| Receptor Subtype | Tissue | Radioligand | Ki (nM) | Reference |

| β1-Adrenergic | Rat Brain | 125I-ICYP | 0.53 ± 0.20 | [1] |

| β2-Adrenergic | Rat Brain | 125I-ICYP | 2.37 ± 0.78 | [1] |

| β1-Adrenergic | Rat Heart | 3H-CGP12177 | 2.01 ± 0.38 | [1] |

| β2-Adrenergic | Rat Heart | 3H-CGP12177 | 12.67 ± 6.54 | [1] |

| 5HT1B | Rat Brain | 125I-ICYP | 10.54 ± 5.92 | [1] |

Ki: Inhibition Constant; 125I-ICYP: 125I-Iodocyanopindolol; 3H-CGP12177: 3H-CGP 12177

Table 2: Pharmacodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dose (Oral) | Time Post-Dose | Observation | Reference |

| Mean Arterial Pressure (MAP) | 5 mg/kg | 3 and 4 hours | Significant reduction | [2] |

| Heart Rate (HR) | 5 mg/kg | First 2 hours | Tachycardia | [2] |

| Stress-Induced Tachycardia | 5 mg/kg | Throughout experiment | Significant inhibition | [2] |

Experimental Protocols

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol details the procedure for evaluating the antihypertensive effects of this compound following oral administration to conscious, unrestrained SHR.

Materials:

-

This compound

-

Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Spontaneously Hypertensive Rats (SHR), age-matched males

-

Oral gavage needles (18-20 gauge, straight or curved)

-

Syringes

-

Animal balance

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

-

Animal Acclimatization: Acclimate SHR to the housing conditions for at least one week before the experiment. Handle the rats daily to minimize stress.

-

Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. As this compound is a salt, it is expected to be soluble in water.

-

Dosing:

-

Weigh each rat accurately before dosing.

-

Administer this compound or vehicle (for the control group) orally via gavage. A common dose used in studies is 5 mg/kg.[2]

-

The volume of administration should typically not exceed 10 mL/kg.

-

-

Blood Pressure and Heart Rate Measurement:

-

Measure mean arterial pressure (MAP) and heart rate (HR) at baseline (before dosing) and at specified time points after administration (e.g., 1, 2, 3, 4, 6, and 24 hours).

-

Tail-Cuff Method: If using a tail-cuff system, ensure the rat is adequately warmed to allow for the detection of the tail artery pulse. The rat should be placed in a restrainer. Multiple readings should be taken at each time point and averaged.

-

Radiotelemetry: For continuous and stress-free measurements, surgically implant telemetric transmitters for the measurement of blood pressure and heart rate. Allow for a post-operative recovery period of at least one week before the experiment.

-

-

Data Analysis: Analyze the changes in MAP and HR from baseline for both the Bunitrolol-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes an in vitro method to determine the binding affinity of this compound to β1- and β2-adrenergic receptors in rat tissues.

Materials:

-

Rat tissues (e.g., heart, brain, lung)

-

Radioligand (e.g., 125I-Iodocyanopindolol or 3H-CGP 12177)

-

This compound

-

Non-specific binding control (e.g., Propranolol)

-

Homogenization buffer (e.g., Tris-HCl buffer)

-

Incubation buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and vials

-

Homogenizer

Procedure:

-

Membrane Preparation:

-

Euthanize the rat and rapidly excise the desired tissues.

-

Homogenize the tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the incubation buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., Propranolol) to a set of tubes.

-

Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC50 (the concentration of Bunitrolol that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

References

Application Notes and Protocols for Inducing Beta-Blockade in Canines with Bunitrolol Hydrochloride

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Bunitrolol (B1668052) Hydrochloride to induce beta-blockade in canine models. The information is compiled from available research and established methodologies for evaluating beta-adrenergic antagonists.

Introduction

Bunitrolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and weak alpha-1 blocking activity.[1] It is utilized in cardiovascular research to study the effects of beta-blockade. Canine models are frequently employed in preclinical cardiovascular studies due to their physiological similarities to humans. These protocols outline the intravenous administration of this compound to induce beta-blockade in canines and the subsequent assessment of its efficacy.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers competitively inhibit the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[2] This antagonism primarily affects the beta-1 receptors in the heart and beta-2 receptors in the bronchial and vascular smooth muscles. By blocking these receptors, Bunitrolol reduces heart rate, myocardial contractility, and blood pressure.[2]

Quantitative Data Summary

The following table summarizes intravenous dosages of this compound used in canine studies and provides a comparison with commonly used oral beta-blockers in dogs.

| Drug | Dosage | Route of Administration | Species | Notes | Reference |

| Bunitrolol HCl | 0.3 mg/kg | Intravenous | Canine | Significantly decreased heart rate. | [3] |

| Bunitrolol HCl | 1.0 mg/kg | Intravenous | Canine | Did not decrease heart rate, suggesting intrinsic sympathomimetic activity at this dose. | [3] |

| Propranolol (B1214883) | 0.2 - 1 mg/kg | Oral | Canine | Administered every 8 hours. | [4][5] |

| Atenolol | 0.25 - 1.0 mg/kg | Oral | Canine | Administered once or twice daily. | [6][7] |

Experimental Protocols

Protocol 1: Induction of Beta-Blockade with this compound (Intravenous)

This protocol describes the procedure for inducing beta-blockade in canines using intravenous administration of this compound.

Materials:

-

This compound powder

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic agent (e.g., pentobarbital, isoflurane)

-

Intravenous catheters

-

Syringes and needles

-

Physiological monitoring equipment (ECG, blood pressure monitor)

-

Healthy adult canine subjects

Procedure:

-

Animal Preparation:

-

Fast the canine subject for 12 hours prior to the experiment, with water available ad libitum.

-

Anesthetize the dog using a suitable anesthetic protocol.

-

Place intravenous catheters in a peripheral vein (e.g., cephalic vein) for drug administration and in an artery (e.g., femoral artery) for direct blood pressure monitoring.

-

Attach ECG leads to monitor heart rate and rhythm.

-

Allow the animal to stabilize under anesthesia for at least 30 minutes before baseline measurements are taken.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound powder in 10 mL of sterile saline.

-

The solution should be freshly prepared on the day of the experiment.

-

-

Baseline Measurements:

-

Record baseline physiological parameters for at least 15 minutes. This should include:

-

Heart Rate (HR)

-

Systolic, diastolic, and mean arterial blood pressure (SAP, DAP, MAP)

-

Electrocardiogram (ECG) waveform

-

-

-

Drug Administration:

-

Post-Administration Monitoring:

-

Continuously monitor HR, blood pressure, and ECG for at least 60 minutes post-administration to observe the onset and peak effects of the beta-blockade.

-

Record all physiological parameters at regular intervals (e.g., every 5 minutes).

-

Protocol 2: Assessment of Beta-Blockade Efficacy using Isoproterenol (B85558) Challenge

This protocol is designed to quantify the degree of beta-blockade achieved by administering a beta-agonist (Isoproterenol) and observing the attenuated physiological response.

Materials:

-

Isoproterenol Hydrochloride solution

-

Infusion pump

-

All materials listed in Protocol 1

Procedure:

-

Induce Beta-Blockade:

-

Follow steps 1-5 of Protocol 1 to administer this compound and establish a state of beta-blockade.

-

-

Isoproterenol Challenge:

-

Once the effects of Bunitrolol have stabilized (approximately 15-30 minutes post-administration), begin an intravenous infusion of Isoproterenol.

-

A common dose used to confirm beta-blockade in canines is 0.06 µg/kg/min.[8]

-

Infuse the Isoproterenol for a set period (e.g., 5-10 minutes) or until a clear response is observed in control (non-blocked) animals.

-

-

Data Collection:

-

Continuously record HR and blood pressure throughout the Isoproterenol infusion.

-

The primary endpoint is the change in heart rate from the pre-infusion baseline.

-

-

Data Analysis:

-

Compare the heart rate response to the Isoproterenol challenge in Bunitrolol-treated animals to the response in control animals (receiving saline instead of Bunitrolol).

-

A significant reduction in the heart rate increase in the Bunitrolol group indicates effective beta-blockade.

-

References

- 1. droracle.ai [droracle.ai]

- 2. Propranolol for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]

- 3. Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. askavet.com [askavet.com]

- 5. Propranolol for dogs: Dosage and safety [singlecare.com]

- 6. askavet.com [askavet.com]

- 7. wagwalking.com [wagwalking.com]

- 8. Pharmacologic antagonism of beta adrenergic blockade in dogs. II. Hemodynamic effects of simultaneous intravenous infusion of isoproterenol and dopamine during chronic propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bunitrolol Hydrochloride in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Bunitrolol Hydrochloride in isolated organ bath experiments. This document outlines the pharmacological background of Bunitrolol, comprehensive experimental protocols for various tissues, and data presentation standards to ensure robust and reproducible results.

Introduction to this compound

Bunitrolol is a non-selective beta-adrenergic receptor antagonist. It is recognized for possessing intrinsic sympathomimetic activity (ISA), meaning it can exert a partial agonist effect while simultaneously blocking the effects of full agonists like isoprenaline and noradrenaline. This dual action makes it a subject of interest in cardiovascular and respiratory pharmacology. Isolated organ bath experiments are crucial for characterizing the specific effects of Bunitrolol on different smooth and cardiac muscle tissues.

Mechanism of Action: Beta-Adrenergic Blockade with Intrinsic Sympathomimetic Activity

Bunitrolol primarily acts by competitively blocking β1 and β2-adrenergic receptors. In the absence of a full agonist, its intrinsic sympathomimetic activity can lead to a low level of receptor stimulation. However, in the presence of a full agonist, Bunitrolol acts as an antagonist, attenuating the physiological response.

Signaling Pathway of a Beta-Adrenergic Partial Agonist like Bunitrolol

The following diagram illustrates the interaction of a partial agonist with the β-adrenergic receptor and its effect on the downstream signaling cascade compared to a full agonist and a pure antagonist.

Caption: Bunitrolol's partial agonist action on β-adrenergic receptors.

Quantitative Data Summary

The following tables summarize the known quantitative pharmacological data for Bunitrolol and its close analog, Bupranolol, in various isolated tissue preparations.

| Tissue | Species | Parameter | Agonist | Value | Reference(s) |

| Trachea | Guinea Pig | pA2 | Adrenaline | 8.97 | [1] |

| Aorta (Thoracic) | Rat | Antagonism | Isoprenaline | Inhibited responses | [2] |

| Atria (Right) | Rat | ISA | - | Observed |

Note: Data for Bunitrolol is limited in publicly available literature. Bupranolol is structurally and pharmacologically very similar to Bunitrolol, and its data is often used as a reference.

Experimental Protocols

Detailed methodologies for key isolated organ bath experiments are provided below.

General Isolated Organ Bath Setup

A standard isolated organ bath system is required for these experiments. The general setup and conditions are as follows:

-

Organ Bath: Jacketed organ baths (typically 10-20 mL volume) connected to a circulating water bath to maintain a constant temperature of 37°C.

-

Physiological Salt Solution (PSS): The composition of the PSS will vary depending on the tissue being studied (see specific protocols below). The solution should be continuously gassed with carbogen (B8564812) (95% O₂ and 5% CO₂).

-

Transducer and Recording System: Isometric force transducers are used to measure changes in tissue tension. The signal from the transducer is amplified and recorded using a data acquisition system.

-

Tissue Preparation: Tissues are carefully dissected from euthanized animals and prepared as described in the specific protocols.

-

Equilibration: Once mounted in the organ bath, tissues are allowed to equilibrate under a specific resting tension for at least 60 minutes, with regular washing of the PSS.

Caption: General workflow of an isolated organ bath experiment.

Protocol for Isolated Guinea Pig Trachea (Relaxation Studies)

This protocol is designed to assess the antagonist effects of Bunitrolol on agonist-induced relaxation of tracheal smooth muscle.

1. Tissue Preparation:

- Humanely euthanize a guinea pig.

- Carefully dissect the trachea and place it in cold, carbogen-gassed Krebs-Henseleit solution.

- Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.

- Cut the rings open opposite the trachealis muscle to form a strip.

- Suture the strips together to form a tracheal chain if desired, or use individual rings.

2. Mounting and Equilibration:

- Suspend the tracheal preparation in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.

- Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

3. Experimental Procedure (Antagonist Effect):

- Induce a submaximal contraction of the trachea with an appropriate contractile agent, such as histamine (B1213489) (10⁻⁶ M) or carbachol (B1668302) (10⁻⁶ M).

- Once a stable contraction is achieved, add a cumulative concentration-response curve of a β-agonist like isoprenaline (10⁻⁹ M to 10⁻⁵ M) to induce relaxation.